Isoquinoline-8-sulfonylfluoride
Description
Isoquinoline-8-sulfonylfluoride is a fluorinated derivative of the isoquinoline scaffold, characterized by a sulfonyl fluoride (-SO₂F) group at the 8-position of the heteroaromatic ring. This functional group confers unique reactivity, making it valuable in organic synthesis, medicinal chemistry, and materials science. Sulfonyl fluorides are known for their hydrolytic stability compared to sulfonyl chlorides, enabling controlled reactions in aqueous environments .
Properties
Molecular Formula |
C9H6FNO2S |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
isoquinoline-8-sulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |
InChI Key |
JMMQXGLNXQXSCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Functionalization of Isoquinoline Derivatives
While direct literature specifically on this compound is limited, related methodologies for functionalizing isoquinoline rings with sulfonyl groups have been developed. Transition metal catalysis (e.g., palladium, copper) enables C–H activation and subsequent sulfonylation of isoquinoline derivatives using sulfonyl sources such as sulfonyl chlorides or sulfonyl hydrazides. These methods often require multi-step sequences involving:
- Installation of sulfonyl groups at the 8-position of isoquinoline via directed C–H activation.
- Subsequent conversion of sulfonyl substituents to sulfonyl fluorides through fluorination steps.
Such catalytic methods offer regioselectivity and functional group tolerance but may involve complex reaction conditions and catalysts.
Mechanochemical Synthesis via Imidazole-to-Fluorine Exchange
A recent and innovative method involves solvent-free mechanochemical fluorination of sulfur(VI) 2-methylimidazole derivatives using potassium bifluoride (KHF2) and acetic acid in a mixer mill. Key features include:
- Starting from stable sulfur(VI) 2-methylimidazole precursors.
- Milling with KHF2 and acetic acid under solvent-free conditions.
- Formation of sulfonyl fluorides in good to excellent yields.
- Shorter reaction times compared to solution-based methods.
- Environmentally benign and resource-efficient process.
This method has demonstrated broad substrate scope and high yields for various sulfonyl fluorides, including aromatic sulfonyl fluorides, suggesting potential applicability to this compound synthesis if the corresponding sulfonyl imidazole precursor is available.
Fluorination of Sulfonyl Imidazoles
Sulfonyl imidazoles are versatile intermediates that can be converted to sulfonyl fluorides by fluorine exchange reactions. The process typically involves:
- Preparation of sulfonyl imidazole from the corresponding sulfonyl chloride or sulfonic acid derivative.
- Treatment with fluoride sources such as KHF2 or KF in the presence of acids (e.g., acetic acid).
- Conversion to sulfonyl fluoride under mild conditions.
This approach benefits from the stability of sulfonyl imidazole intermediates and the mildness of the fluorination step, which is compatible with sensitive functional groups.
Comparative Data Table of Preparation Methods
| Methodology | Starting Material | Fluoride Source | Reaction Conditions | Yield Range (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|---|
| Transition Metal-Catalyzed C–H Activation | Isoquinoline derivatives + sulfonyl source | Varies (often F– salts) | Catalytic, sometimes multi-step | Moderate to High | Moderate (metal catalysts) | Regioselective, may require complex catalysts |
| Electrochemical Oxidative Fluorination | Thiols or disulfides | KF | Electrochemical cell, mild, ambient | Good (varies) | Green, mild | Radical mechanism, avoids harsh reagents |
| Mechanochemical Imidazole-to-Fluorine Exchange | Sulfur(VI) 2-methylimidazoles | KHF2 + AcOH | Mixer mill, solvent-free, 25 Hz, 90 min | 70–93 | Highly green, solvent-free | Short reaction times, scalable, simple purification |
| Fluorination of Sulfonyl Imidazoles | Sulfonyl imidazoles | KHF2 + AcOH or KF | Mild, often solvent-free or mild solvent | Good to Excellent | Mild, efficient | Stable intermediates, broad substrate scope |
Research Discoveries and Optimization Insights
The mechanochemical approach using KHF2 and acetic acid provides a sustainable and efficient route to sulfonyl fluorides, with reaction yields up to 93% under optimized conditions (e.g., ball material, reagent equivalents, milling time).
Electrochemical methods highlight the role of radical intermediates and nucleophilic fluoride attack, enabling the direct conversion of thiols to sulfonyl fluorides with minimal byproducts.
Transition metal catalysis allows for direct C–H functionalization of heterocycles like isoquinoline, facilitating regioselective sulfonylation, which can be followed by fluorination to yield sulfonyl fluorides.
The choice of acid in mechanochemical fluorination (acetic acid preferred over citric or tartaric acid) and milling parameters significantly influence the yield and purity of sulfonyl fluorides.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-8-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Electrophilic Addition: Reactions with electrophiles can lead to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different isoquinoline derivatives.
Scientific Research Applications
Isoquinoline-8-sulfonylfluoride is a heterocyclic compound with an isoquinoline structure and a sulfonyl fluoride functional group; its molecular weight is approximately 215.21 g/mol. The sulfonyl fluoride group's reactivity makes it a versatile intermediate in organic synthesis and gives it potential applications in medicinal chemistry.
Scientific Research Applications
This compound has applications in diverse fields, including medicinal chemistry and drug development .
Medicinal Chemistry
- Antibacterial Agent this compound can inhibit bacterial DNA gyrase, which is an essential enzyme for bacterial replication. This mechanism differs from traditional fluoroquinolones, providing a potential avenue for creating new antibiotics against resistant bacterial strains. Studies using cryogenic electron microscopy have shown how this compound binds to an allosteric site on the enzyme, inhibiting its function. Isoquinoline sulfonamides have demonstrated antibacterial activity against fluoroquinolone-resistant clinical isolates of Escherichia coli .
- Allosteric Inhibitors of DNA Gyrase Isoquinoline sulfonamides represent a class of allosteric inhibitors of DNA gyrase, offering a novel approach to combatting Gram-negative bacteria, including those resistant to fluoroquinolones . An initial isoquinoline sulfonamide hit was optimized to produce the antibacterial LEI-800 .
- Hypertension Treatment Substituted 1-(2H)-isoquinolinones are angiotensin II antagonists useful in treating hypertension .
- Treatment of Elevated Intraocular Pressure Compounds related to this compound can treat elevated intraocular pressure and enhance retinal blood flow . Pharmaceutical formulations for treating intraocular pressure typically contain about 0.1% to 15% by weight of the compound .
- Drug Design The isoquinoline ring serves as a structural foundation for drug design because of its wide range of biological characteristics . Isoquinoline analogs are used as pharmaceuticals to treat tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, and endocrine and metabolic diseases .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of Isoquinoline-8-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Isoquinoline-8-sulfonylfluoride with key analogs:
Reactivity and Stability
- Sulfonyl Fluoride vs. Sulfonyl Chloride: this compound exhibits greater hydrolytic stability than its chloride analog (Quinoline-8-sulfonyl chloride), which is prone to rapid hydrolysis. This stability enables its use in aqueous media for bioconjugation or as a warhead in covalent inhibitors .
- Comparison with Triflates: 8-Quinolinyl Triflate (a trifluoromethanesulfonate ester) has exceptional leaving group ability, making it ideal for transition-metal-catalyzed reactions. In contrast, the sulfonyl fluoride group is less reactive as a leaving group but offers selectivity in sulfur(VI) exchange reactions .
Q & A
Q. What are the typical synthetic routes for Isoquinoline-8-sulfonylfluoride, and how are reaction conditions optimized?
The synthesis of fluorinated isoquinoline derivatives generally involves introducing functional groups via sulfonylation followed by halogenation. For sulfonylfluorides, fluorination reagents (e.g., KF or AgF) may replace chlorine in sulfonyl chloride intermediates. Key parameters include temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Optimization involves iterative adjustments to these variables to maximize yield and purity .
Q. Which purification techniques are most effective for isolating this compound?
Common methods include:
- Crystallization : Suitable for thermally stable compounds; solvent polarity is critical.
- Column Chromatography : Ideal for separating byproducts using silica gel and gradient elution.
- Distillation : Applicable for volatile derivatives under reduced pressure. Purity assessment via HPLC or NMR is essential post-purification .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of fluorine enhances the electrophilicity of the sulfonylfluoride group, accelerating nucleophilic attack by amines or alcohols. This reactivity is critical in designing probes for enzyme inhibition or bioconjugation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound analogs?
Conflicting data often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:
- Replicate experiments with standardized protocols.
- Use computational tools (e.g., DFT calculations) to model reaction pathways.
- Validate results via cross-lab collaborations and control experiments .
Q. What strategies optimize the compound’s stability in aqueous environments for biological assays?
Q. How do structural analogs of this compound compare in enzyme inhibition studies?
Analogs with substituents like chlorine or methyl groups exhibit varied binding affinities due to steric and electronic effects. For example:
| Analog | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Isoquinoline-8-SO₂F | 0.12 | Serine Proteases |
| 6-Chloro-isoquinoline | 2.3 | Same Enzyme |
| SAR studies should systematically replace functional groups and assess activity shifts . |
Q. What spectroscopic methods are critical for characterizing this compound?
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding poses in enzyme active sites. Focus on:
- Electrostatic complementarity between the sulfonylfluoride and catalytic residues.
- Solvent accessibility of the fluorine atom. Validate predictions with kinetic assays (e.g., kcat/KM measurements) .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in synthesizing this compound?
Q. How should researchers design controls for studies involving this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
